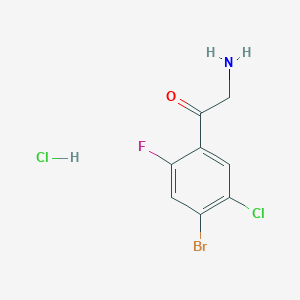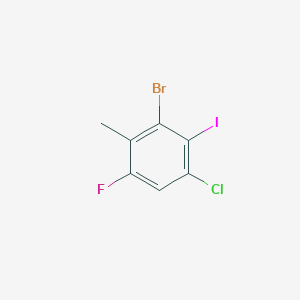![molecular formula C9H6ClNO4 B12861696 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazole family, which is known for its significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through continuous flow processes. This method offers several advantages, such as improved safety profiles, higher yields, and reduced purification steps . The use of packed reactors containing heterogeneous reagents like manganese dioxide allows for efficient and scalable production .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Substitution: The oxazole ring can participate in substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Palladium-catalyzed reactions using phosphine ligands are effective for regioselective arylation.
Major Products
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in nucleophilic addition reactions, where the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole can be compared with other similar compounds, such as:
Oxazolines: These compounds are precursors to oxazoles and share similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxy and hydroxy groups, which confer unique chemical and biological properties.
特性
分子式 |
C9H6ClNO4 |
|---|---|
分子量 |
227.60 g/mol |
IUPAC名 |
2-(5-chloro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6ClNO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChIキー |
KVRALGYRFHYJIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


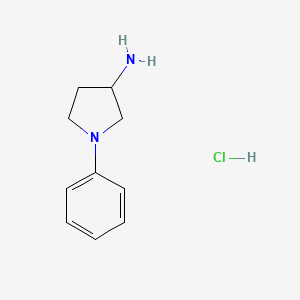
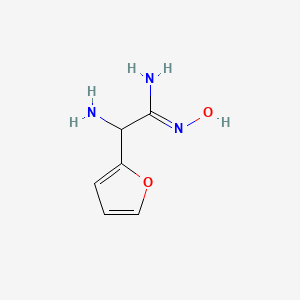
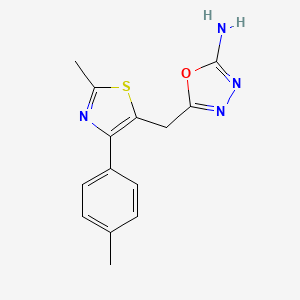

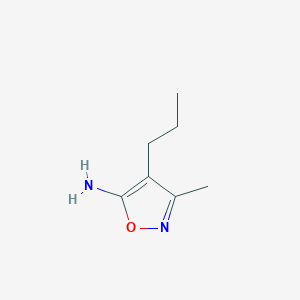
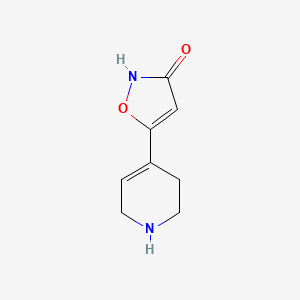
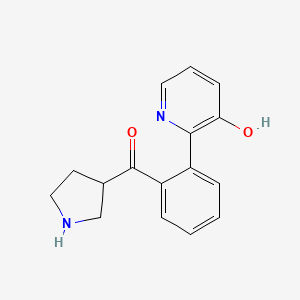
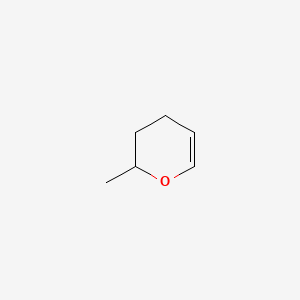
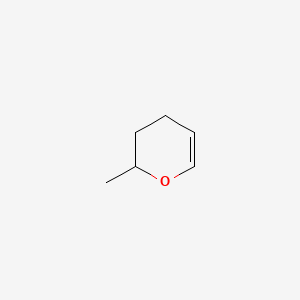
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

